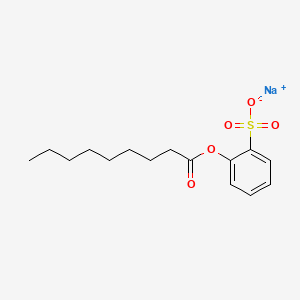
Sodium 2-(nonanoyloxy)benzenesulfonate
Vue d'ensemble
Description
Sodium 2-(nonanoyloxy)benzenesulfonate is a useful research compound. Its molecular formula is C15H21NaO5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Laundry Detergents
NOBS is primarily used as a bleach activator in laundry detergents. It activates hydrogen peroxide-based bleaches, allowing them to work effectively at lower temperatures (around 20 °C). This feature is particularly beneficial for energy savings and fabric care:
- Efficiency : NOBS increases the solubility of bleach components, enhancing their performance.
- Environmental Impact : By enabling bleaching at lower temperatures, NOBS contributes to reduced energy consumption in washing processes .
Industrial Cleaning Agents
In addition to household applications, NOBS is utilized in industrial cleaning formulations where effective stain removal is crucial. Its ability to activate bleaching agents makes it suitable for various industrial cleaning processes, including:
- Textile Cleaning : Effective in removing stubborn stains from fabrics.
- Food Industry : Used in cleaning agents for food processing equipment due to its non-toxic nature .
Case Study 1: Laundry Detergent Formulation
A study conducted by Procter & Gamble demonstrated that the inclusion of NOBS in laundry detergents significantly improved stain removal efficiency compared to formulations without bleach activators. The study noted that:
- Stain Removal Improvement : Detergents with NOBS were able to remove stains at a 30% higher rate than those without it.
- Temperature Reduction : The activation of hydrogen peroxide at lower temperatures resulted in energy savings of up to 20% during washing cycles .
Case Study 2: Industrial Cleaning Efficacy
Research published in the Journal of Cleaner Production evaluated the performance of NOBS in industrial cleaning solutions. The findings indicated that:
- Enhanced Cleaning Performance : NOBS-containing formulations outperformed traditional cleaners by achieving higher stain removal rates on metal surfaces.
- Safety Profile : The study highlighted the low toxicity of NOBS, making it suitable for use in environments requiring stringent safety standards .
Propriétés
Numéro CAS |
91125-43-8 |
|---|---|
Formule moléculaire |
C15H21NaO5S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
sodium;2-nonanoyloxybenzenesulfonate |
InChI |
InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19;/h8-11H,2-7,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
QSKQNALVHFTOQX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
181213-09-2 91125-43-8 |
Description physique |
DryPowde |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













